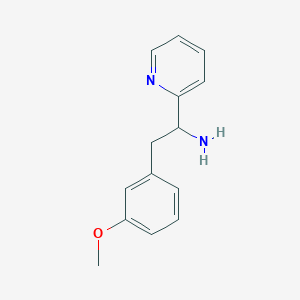
5-Isopropyl-2,4-dimethoxybenzoic acid
Vue d'ensemble
Description
5-Isopropyl-2,4-dimethoxybenzoic acid is a chemical compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is offered by Synblock for R&D chemical use .
Synthesis Analysis
The synthesis of a similar compound, 4-isopropyl-3,5-dimethoxybenzoic acid, involves the conversion of methyl 3,5-dimethoxybenzoate into 3,5-dimethoxybenzoic acid under the combined action of a sulfuric acid solution with a relatively low concentration and chlorosulfonic acid. This is followed by a Friedel-Crafts alkylation reaction between the 3,5-dimethoxybenzoic acid and isopropanol to obtain the final product .Applications De Recherche Scientifique
Solubility and Solvent Interaction
- Solubility Dynamics : The solubility of compounds similar to 5-Isopropyl-2,4-dimethoxybenzoic acid in various organic solvents, including isopropanol and ethyl acetate, has been studied. These studies are vital for understanding how temperature affects solubility, which is crucial for industrial applications like drug formulation and chemical synthesis (Tian et al., 2015).
Chemical Synthesis and Derivatives
- Synthesis of Analogues : Research on derivatives of dimethoxybenzoic acid, such as the synthesis of sesamol derivatives, contributes to the development of new chemical entities with potential applications in various fields, including pharmaceuticals (Fukui et al., 1969).
- Preparation of Nanoparticles : The reaction involving isocyanides and iminium ions derived from dimethoxybenzoic acid, in the presence of silica nanoparticles, demonstrates the potential for innovative catalyst designs in organic synthesis (Ramazani et al., 2011).
Antifungal and Antifeedant Properties
- Antifungal Applications : Certain dimethoxybenzoic acids have shown significant antifungal properties, highlighting their potential as bioactive compounds in agriculture or pharmaceuticals (Lattanzio et al., 1996).
- Antifeedant Activity : Research has indicated that derivatives of dimethoxybenzoic acid, like methyl and isopropyl dimethoxybenzoate, possess high antifeedant indices, making them potential candidates for agricultural applications to protect crops from pests (Unelius et al., 2006).
Structural and Molecular Insights
- Molecular Structure Analysis : Studies on the molecular structure of dimethoxybenzoic acids provide insights into intramolecular interactions, such as hydrogen bonding, which are essential for understanding their chemical behavior and potential applications (Barich et al., 2004).
Industrial Applications
- Use in Material Science : The use of dimethoxybenzoic acid derivatives in the synthesis of polyamides with ether and isopropylidene links offers insights into the development of new materials with specific mechanical and thermal properties (Hsiao & Yu, 1996).
- Corrosion Inhibition : Thiazole derivatives containing dimethoxybenzoic acid groups have shown potential as effective copper corrosion inhibitors, important for industrial applications (Vastag et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
2,4-dimethoxy-5-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-7(2)8-5-9(12(13)14)11(16-4)6-10(8)15-3/h5-7H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZUUAZIRUJIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696949 | |
| Record name | 2,4-Dimethoxy-5-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-2,4-dimethoxybenzoic acid | |
CAS RN |
888216-48-6 | |
| Record name | 2,4-Dimethoxy-5-(propan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1504153.png)
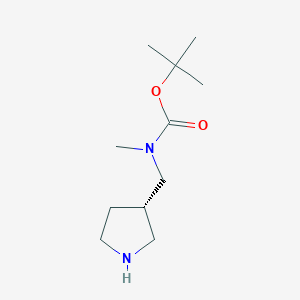


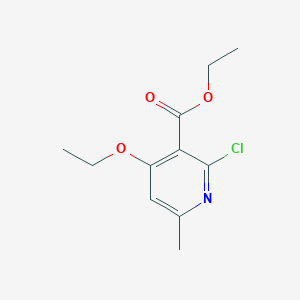
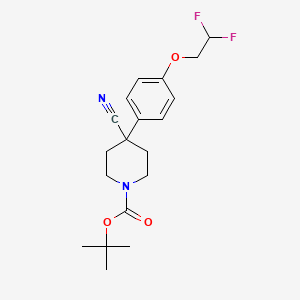
![(R)-1-(Imidazo[1,2-a]pyridin-6-yl)ethanamine](/img/structure/B1504171.png)
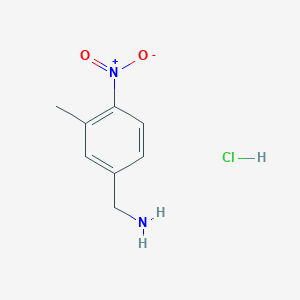
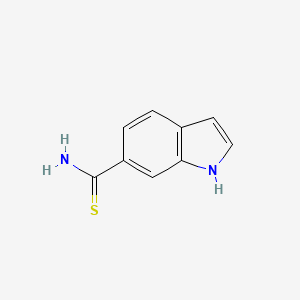
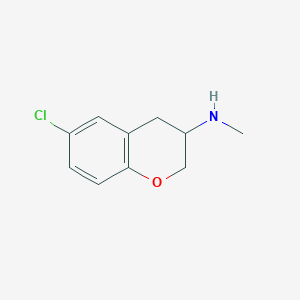
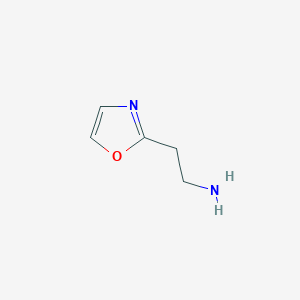
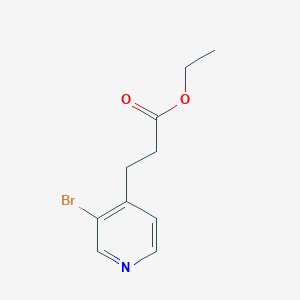
![6-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1504187.png)
